

# method validation clomipramine assay

## specificity accuracy precision

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Clomipramine Hydrochloride

CAS No.: 17321-77-6

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## Summary of Clomipramine Assay Method Validation Data

The table below consolidates the experimental data for specificity, accuracy, and precision from three distinct assay methods.

Method Feature	RP-HPLC [1]	Spectrofluorimetry [2]	Potentiometric Sensor [3]
Core Principle	Separation on Inertsil ODS 3V column	Ion-pair complex with Alizarin Red S	Ionophore-doped ion-selective electrode
Specificity	Demonstrated via forced degradation (no interference from degradation products)	No interference from common excipients	Selective for CLM in presence of spiked plasma
Linearity Range	4 – 200 µg/mL [1]	1.0 – 20 µg/mL [2]	$1 \times 10^{-2}$ to $1 \times 10^{-5}$ . <sup>3</sup> M [3]
Accuracy (Recovery %)	98.9% – 99.5% [1]	99.75% – 100.05% [2]	98.5% – 102.2% [3]

Method Feature	RP-HPLC [1]	Spectrofluorimetry [2]	Potentiometric Sensor [3]
Precision (Repeatability)	RSD $\leq$ 2% (as per ICH guidelines) [1]	RSD < 2% (as per ICH guidelines) [2]	RSD < 1.5% (as per IUPAC) [3]
Detection Limit	Not specified in source	0.32 $\mu\text{g/mL}$ [2]	Not applicable (Potentiometric)
Quantification Limit	Not specified in source	0.97 $\mu\text{g/mL}$ [2]	Not applicable (Potentiometric)

## Detailed Experimental Protocols

Here is a more detailed look at the methodologies used in each of the assays.

### Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is typically used for stability-indicating assays due to its high resolution.

- **Chromatographic Conditions [1]**
  - **Column:** Inertsil ODS 3V (250 x 4.6 mm; 5 $\mu\text{m}$ )
  - **Mobile Phase:** pH 3.2 buffer and Acetonitrile in a 50:50 (v/v) ratio
  - **Flow Rate:** 1.2 mL/min
  - **Detection:** PDA detector at 254 nm
  - **Diluent:** 100% Methanol
- **Specificity Assessment:** Specificity was confirmed by performing **forced degradation studies** (stress testing) on the drug product. The method was able to successfully separate Clomipramine from its degradation products, demonstrating its stability-indicating power [1].
- **Validation Protocol:** The method was validated as per **International Conference on Harmonisation (ICH) guidelines**, which comprehensively assesses accuracy, precision, linearity, and robustness [1].

### Spectrofluorimetry

This method offers a simple and highly sensitive alternative.

- **Procedure [2]**
  - **Reaction: Clomipramine hydrochloride** forms a fluorescent **ion-pair complex** with Alizarin Red S at pH 1.99.
  - **Extraction:** The complex is extracted into chloroform.
  - **Measurement:** Fluorescence intensity is measured at an emission wavelength of **561 nm** with excitation at **490 nm**.
- **Validation Protocol:** This method was also validated according to **ICH guidelines**. The high recovery percentages and low RSD confirm its accuracy and precision for determining Clomipramine in pharmaceutical dosage forms [2].

## Potentiometric Sensor

This is a modern, eco-friendly approach suitable for therapeutic drug monitoring.

- **Sensor Fabrication [3]**
  - **Platform:** Disposable screen-printed carbon electrode (C-SPE).
  - **Transducer Layer:** Graphene nanoparticles were incorporated to enhance potential stability.
  - **Ion-Selective Membrane:** A PVC-based membrane was doped with **calix[4]arene** as a highly selective ionophore for Clomipramine.
- **Validation Protocol:** The sensor's performance was evaluated as per **IUPAC recommendations**. It was successfully applied to determine Clomipramine concentrations in both pharmaceutical formulations and spiked human plasma, showing potential for point-of-care therapeutic monitoring [3].

## Method Selection Workflow

The following diagram illustrates the decision-making process for selecting the most appropriate method based on your primary analytical requirement.

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## References

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To cite this document: Smolecule. [method validation clomipramine assay specificity accuracy precision]. Smolecule, [2026]. [Online PDF]. Available at:

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